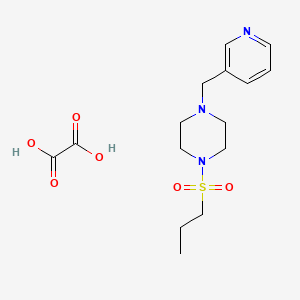
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride, also known as ACPA, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 receptor antagonists and has been found to exhibit promising results in various scientific studies.
作用机制
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride acts as a CB1 receptor antagonist, which means it blocks the activity of the CB1 receptor. The CB1 receptor is a type of cannabinoid receptor found in the brain and other parts of the body. It is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By blocking the activity of the CB1 receptor, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride can modulate these physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration. Additionally, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and apoptosis.
实验室实验的优点和局限性
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has also been found to have high selectivity and potency for the CB1 receptor. However, there are also limitations to using 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect its efficacy. Additionally, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride can have off-target effects on other receptors, which can complicate data interpretation.
未来方向
There are several future directions for the research on 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride. One potential direction is to explore its potential therapeutic applications in other disease models such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride to optimize its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride on inflammation and neurodegeneration.
合成方法
The synthesis of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride involves the reaction between 2-adamantanamine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain the hydrochloride salt form of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride.
科学研究应用
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been found to be effective in the treatment of chronic pain, neuropathic pain, and inflammation-related disorders.
属性
IUPAC Name |
3-(2-adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO3.ClH/c22-18-2-4-19(5-3-18)26-13-20(24)25-7-1-6-23-21-16-9-14-8-15(11-16)12-17(21)10-14;/h2-5,14-17,21,23H,1,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNQBSVNBGLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCCOC(=O)COC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-hydroxyethyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6068310.png)
![methyl 2-{[(2-dodecanoylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6068312.png)
![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6068330.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)

![2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6068360.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6068379.png)
![2-[({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6068389.png)